molecular formula C5H9N B190168 4-Pentyn-1-amine CAS No. 15252-44-5

4-Pentyn-1-amine

Cat. No. B190168
CAS RN: 15252-44-5
M. Wt: 83.13 g/mol
InChI Key: LMDDPGHBJXJGAC-UHFFFAOYSA-N
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Description

4-Pentyn-1-amine, also known as 1-Amino-4-pentyne, 4-Pentynylamine, or 5-Amino-1-pentyne, is a chemical compound with the linear formula H2NCH2CH2C≡CH . It has a molecular weight of 83.13 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula H2NCH2CH2C≡CH . This indicates that the molecule consists of an amine group (NH2) attached to a pentynyl group (CH2CH2C≡CH).


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, amines in general are known for their reactivity. They can undergo a variety of reactions, including alkylation, acylation, and sulfonation .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 0.859 g/mL at 20 °C . It is suitable for click chemistry reactions .

Scientific Research Applications

Catalytic Reactions

4-Pentyn-1-amine is involved in various catalytic reactions. For example, intramolecular hydroamination of aminoalkynes, including this compound, is catalyzed by Cu(I) complexes supported by N-heterocyclic carbene ligands. This process forms 5- or 6-membered rings with exocyclic methylene groups for ether products and exocyclic methyl groups for imine products (Pouy et al., 2012). Similarly, tandem hydroamination-annulation reactions of 4-pentyne-nitriles provide an efficient route to 2-aminopyrroles, showing the versatility of this compound in multi-step synthetic processes (Demir et al., 2010).

Catalyst Development

This compound is also used in the development and testing of new catalysts. Studies have investigated iridium(I)/rhodium(I)-catalyzed hydroamination, comparing various catalysts formed from metal precursors and selected ligands. This research provides insight into ligand properties that determine catalyst activity, with this compound serving as a key substrate in these studies (Rumble et al., 2012).

Hydroamination and Hydrosilation

The compound is involved in one-pot tandem hydroamination/hydrosilation catalyzed by cationic Iridium(I) complexes. This process allows for the conversion of this compound to 2-methylpyrroline and subsequent hydrosilation to form 1-(triethylsilyl)-2-methylpyrrolidine, demonstrating its role in complex chemical transformations (Field et al., 2003).

Modification of Polymers

This compound is used in the modification of polymers for gas-separation membranes. For instance, introducing fragments of quaternary ammonium salts into the structure of poly(4-methyl-2-pentyne) in supercritical fluids enhances selectivity towards CO2 (Polevaya et al., 2017).

Synthesis of Pyrazoles

The compound is used in the titanium-catalyzed multicomponent coupling reaction for the synthesis of pyrazoles, as demonstrated in a study where various pyrazoles were synthesized using a one-pot procedure from simple starting materials including this compound (Majumder et al., 2009).

Other Applications

Further applications include its role in intramolecular hydroamination catalyzed by silver complexes and in the study of nonlinear optical properties of novel compounds derived from it, showing its broad utility in various chemical research fields (Beeren et al., 2009), (Karabacak et al., 2012).

Safety and Hazards

4-Pentyn-1-amine is a highly flammable liquid and vapour. It causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

pent-4-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-2-3-4-5-6/h1H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDDPGHBJXJGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348843
Record name 4-pentyn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15252-44-5
Record name 4-pentyn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pent-4-yn-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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